molecular formula C12H18ClN B1455735 2,5-Dimethyl-3-phenylpyrrolidine hydrochloride CAS No. 91562-58-2

2,5-Dimethyl-3-phenylpyrrolidine hydrochloride

Cat. No. B1455735
CAS RN: 91562-58-2
M. Wt: 211.73 g/mol
InChI Key: VKSOAXHTIQWIPM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It is used for research purposes and has a molecular weight of 211.73 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,5-dimethyl-3-phenylpyrrolidine; hydrochloride . The molecular structure can be represented by the SMILES notation: CC1CC(C(N1)C)C2=CC=CC=C2.Cl .


Physical And Chemical Properties Analysis

This compound appears as a powder . The storage temperature is room temperature . Other physical and chemical properties such as boiling point are not specified in the search results .

Scientific Research Applications

Pharmacological Profiles

Research on compounds structurally related to "2,5-Dimethyl-3-phenylpyrrolidine hydrochloride" often focuses on their pharmacological profiles. For instance, the study by Ogawa et al. (2002) examined the pharmacology of a novel 5-HT2A receptor antagonist, highlighting its potent, competitive, and selective activity against serotonin-induced platelet aggregation and arterial contraction, indicating its potential therapeutic application in cardiovascular diseases (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

Enantiodivergent Synthesis

The enantiodivergent synthesis of complex molecules is another area of research. Camps et al. (2007) described the preparation of enantiomerically enriched 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one derivatives, highlighting the methodology's significance in creating stereochemically complex molecules for potential use in drug development and chemical biology (Camps, Muñoz-Torrero, Rull, Font‐Bardia, & Solans, 2007).

Novel Reaction Mechanisms

Studies also explore novel reaction mechanisms involving similar compounds. Rees and Tsoi (2000) reported a new redox-denitration reaction of aromatic nitro compounds, demonstrating a unique pathway for modifying molecular structures, which could be utilized in synthetic chemistry for constructing novel molecules with specific functionalities (Rees & Tsoi, 2000).

Metal Complexes and Ligand Design

Research on metal complexes and ligand design involving similar structures has been conducted to explore their potential in catalysis and material science. Farrell et al. (2002) described the preparation of ferrocene-containing phosphinamine ligands with chiral centers, showcasing their application in palladium-catalyzed asymmetric allylic alkylation, indicating the importance of such compounds in asymmetric synthesis and catalysis (Farrell, Goddard, & Guiry, 2002).

Safety And Hazards

The safety data for 2,5-Dimethyl-3-phenylpyrrolidine hydrochloride is currently unavailable online . It is recommended to request an SDS or contact the supplier for more assistance .

properties

IUPAC Name

2,5-dimethyl-3-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSOAXHTIQWIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(N1)C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-phenylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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